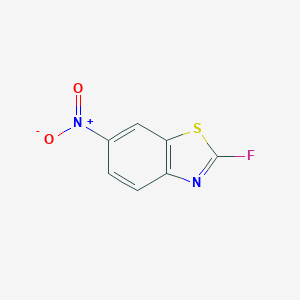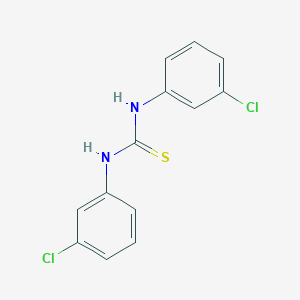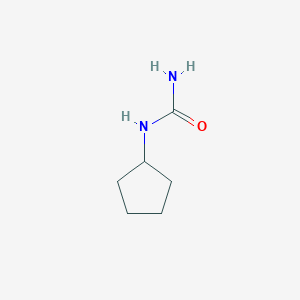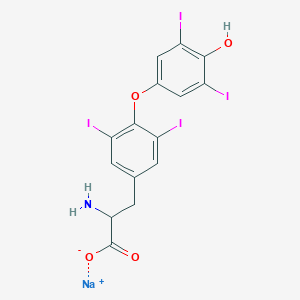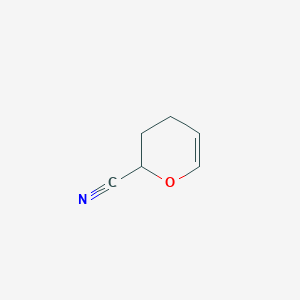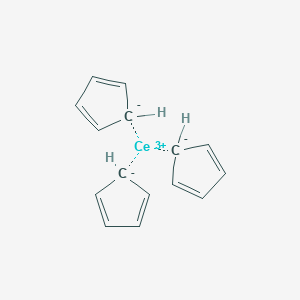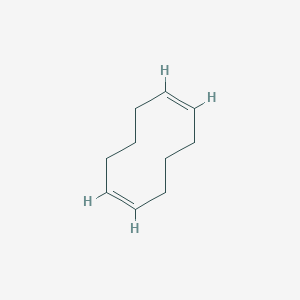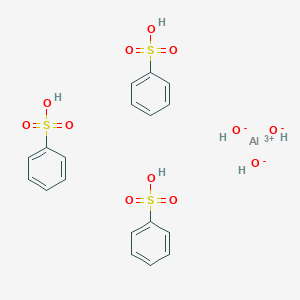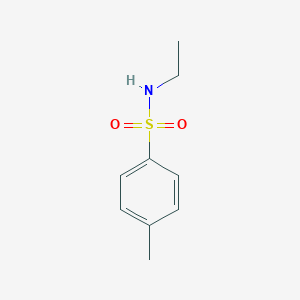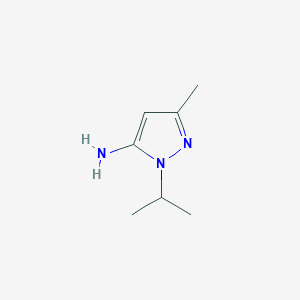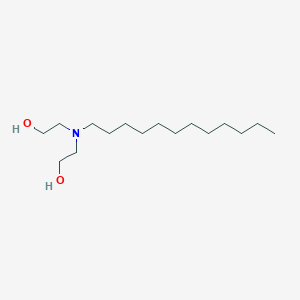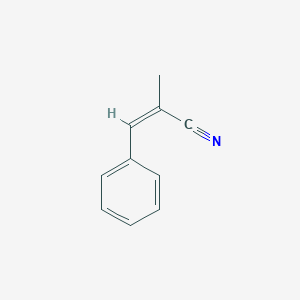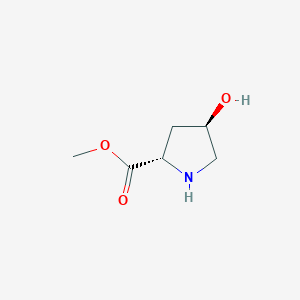
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
Übersicht
Beschreibung
"(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate" is a compound of interest in the field of organic chemistry and medicinal chemistry due to its potential applications and unique structural features.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters involves a stereoselective reaction with osmium tetraoxide, yielding high yields of dihydroxyprolines. This process includes steps like isopropylidene acetal formation, separation of isomers, and reduction to produce the target compound in high purity (Goli et al., 1994). Another approach involves the use of a FeCl2/Et3N binary catalytic system for the synthesis of methyl 4-aminopyrrole-2-carboxylates, highlighting the versatility of pyrrolidine derivatives synthesis (Galenko et al., 2015).
Molecular Structure Analysis
Structural analysis of pyrrolidine derivatives is crucial for understanding their chemical behavior. NMR techniques, including 1H and 13C NMR, are often employed for the structural elucidation of these compounds. For instance, the 1H and 13C NMR signals of a related pyrrolidine derivative were unambiguously assigned using two-dimensional NMR techniques, confirming the identity of the compound (Goli et al., 1994).
Chemical Reactions and Properties
Pyrrolidine derivatives, including "(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate," often participate in various chemical reactions. For instance, the synthesis of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, involves double fluorination of N-protected (2S,4R)-4-hydroxyproline (Singh & Umemoto, 2011). These reactions showcase the reactivity of such compounds in various chemical contexts.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the crystalline form of a fluoropyrrolidine derivative was found to be particularly useful due to its high yield of preparation and ease of isolation as an enantiomerically pure compound (Singh & Umemoto, 2011).
Chemical Properties Analysis
The chemical properties of "(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate" and related compounds are diverse. For example, the synthesis of 4-aminopyrrolidine-2-carboxylates involves a relay catalytic cascade reaction, illustrating the compound's reactivity and potential for functionalization (Galenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications :
- 4-Fluoropyrrolidine derivatives, synthesized using (2S,4R)-4-hydroxyproline, are important in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be converted to useful intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles (Singh & Umemoto, 2011).
Neuroprotective Properties :
- Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a derivative, is a potent and selective agonist of metabotropic glutamate receptors mGlu2 and -3, showing neuroprotective properties against excitotoxic neuronal death (Battaglia et al., 1998).
Organocatalysis in Chemical Reactions :
- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from (2S,4R)-4-hydroxypyrrolidine-2-carboxylate, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
GABA Uptake Inhibition :
- Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid have been evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3 (Zhao et al., 2005).
Angiotensin Converting Enzyme (ACE) Inhibition :
- Novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid were evaluated as potent ACE inhibitors, showing minimal toxicity comparable to clinical drugs (Addla et al., 2013).
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426716 | |
| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | |
CAS RN |
1499-56-5 | |
| Record name | (4R)-4-Hydroxy-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
